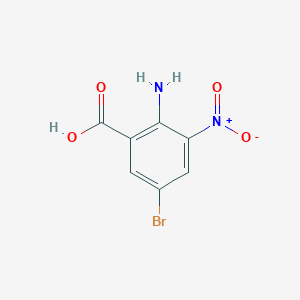

2-Amino-5-bromo-3-nitrobenzoic acid

説明

Direct Synthesis Approaches

Direct synthesis aims to introduce the required functional groups onto a simpler aromatic precursor in a minimal number of steps.

A plausible, though not widely documented, synthetic strategy involves the sequential oxidation and nitration of a suitable precursor. Theoretically, one could start with a bromo-toluidine derivative, oxidize the methyl group to a carboxylic acid, and then introduce the nitro group. The success of this route would heavily depend on the directing effects of the amino and bromo substituents during the nitration step. The amino group is a strong activating group and ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The carboxylic acid that would be formed is a deactivating, meta-director. The interplay of these directing effects would need to be carefully controlled to achieve the desired 3-nitro substitution pattern.

Another direct approach could involve the amination and bromination of a 3-nitrobenzoic acid backbone. The challenge in this strategy lies in the strong deactivating nature of both the nitro and carboxyl groups, which makes electrophilic substitution reactions like bromination difficult. The carboxyl and nitro groups are meta-directing, which would not favor the introduction of a bromine atom at the 5-position. sigmaaldrich.com A potential workaround could involve the reduction of the nitro group to an amino group, which is activating and ortho-, para-directing. For instance, the bromination of 2-aminobenzoic acid with bromine in glacial acetic acid is a known method to produce 2-amino-5-bromobenzoic acid. chemicalbook.com Subsequent nitration of this intermediate would then be required to yield the final product. However, controlling the position of nitration would be critical due to the competing directing effects of the amino and bromo groups.

A more established and reliable method for the synthesis of 2-Amino-5-bromo-3-nitrobenzoic acid involves a multi-step sequence starting from a pre-functionalized indole (B1671886) derivative.

A well-documented synthesis of this compound proceeds via the oxidative cleavage of 5-bromo-7-nitroindoline-2,3-dione. chemicalbook.com This method provides a high yield of the desired product. The reaction involves treating the starting material with hydrogen peroxide in an aqueous solution of sodium hydroxide. The reaction mixture is initially cooled and then allowed to warm to room temperature, followed by stirring for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and acidified to a pH of 4 with citric acid, which causes the product to precipitate as a yellow solid. This solid is then filtered and dried under vacuum. This synthetic route has been reported to achieve a yield of 96.0%. chemicalbook.com

The reaction conditions for the synthesis from 5-bromo-7-nitroindoline-2,3-dione are crucial for achieving a high yield and purity of the final product. chemicalbook.com

| Parameter | Condition |

| Starting Material | 5-bromo-7-nitro-1H-indole-2,3-dione |

| Reagents | 50% Hydrogen Peroxide (H₂O₂), 2N Sodium Hydroxide (NaOH), Citric Acid |

| Solvent | Water |

| Temperature | Initially 0°C, then allowed to warm to room temperature (around 20°C) |

| Reaction Time | 4 hours |

| Work-up | Dilution with water, acidification with citric acid to pH 4, filtration, and vacuum drying |

Table 1: Optimized Reaction Conditions for the Synthesis of this compound from 5-bromo-7-nitroindoline-2,3-dione. chemicalbook.com

Derivatization and Functional Group Transformations

The functional groups present in this compound, namely the amino, carboxylic acid, and nitro groups, allow for a variety of derivatization reactions and functional group transformations.

One notable application of this compound is in the preparation of substituted quinoxaline (B1680401) derivatives. chemicalbook.com Quinoxalines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis typically involves the condensation reaction between an o-phenylenediamine (B120857) (which can be formed by the reduction of the nitro group of this compound) and a 1,2-dicarbonyl compound. The resulting quinoxaline scaffold can be further modified, making this compound a key intermediate in the synthesis of potential PFKFB3 inhibitors. chemicalbook.com

Furthermore, the amino group can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of various substituents. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further opportunities for diversification. The nitro group can be reduced to an amino group, as mentioned, or can participate in other transformations.

Structure

2D Structure

特性

IUPAC Name |

2-amino-5-bromo-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQLFDJHSKKLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593711 | |

| Record name | 2-Amino-5-bromo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58580-07-7 | |

| Record name | 2-Amino-5-bromo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromo-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Derivatization and Functional Group Transformations

Reactions at the Carboxyl Group

The carboxylic acid group (-COOH) is a key site for derivatization, enabling the formation of esters, amides, and other related compounds. These reactions typically proceed through the activation of the carboxyl group.

Esterification: Like other carboxylic acids, 2-Amino-5-bromo-3-nitrobenzoic acid can be converted to its corresponding esters. A general method for esterification involves reacting the silver salt of the acid with alkyl halides. pharmdbm.com

Amide Formation: The carboxyl group can react with amines to form amides. This is often facilitated by coupling agents that activate the carboxylic acid. For the related compound 2-amino-3-nitrobenzoic acid, amide formation has been demonstrated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) to couple the acid with an alcohol (methanol) or an amine. guidechem.com This suggests a similar reactivity for the title compound.

Reduction: The carboxyl group can be reduced to a primary alcohol. For the related compound 2-amino-5-bromobenzoic acid, this transformation is achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org This reaction converts the benzoic acid derivative into the corresponding benzyl (B1604629) alcohol. orgsyn.org

| Reaction Type | Reagents | Product Type | Reference |

| Amide Formation | Amines, EDCI, DMAP | Amide | guidechem.com |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | orgsyn.org |

| Esterification | Silver Salt, Alkyl Halides | Ester | pharmdbm.com |

Modifications of the Amino Functionality

The primary amino group (-NH2) is nucleophilic and can undergo a variety of reactions, including acylation and diazotization, making it a crucial handle for further molecular elaboration. Ortho-aminocarboxylic acids are known precursors in the synthesis of azo and indigo (B80030) dyes. researchgate.net

Acylation: The amino group can be acylated to form amides. This is a common protecting group strategy or a way to introduce new functionalities.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). This diazonium intermediate is highly versatile and can be substituted with a wide range of groups (e.g., -H, -OH, -X, -CN) through Sandmeyer or related reactions.

Transformations of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its reduction to an amino group is one of the most important transformations, leading to the formation of di-amino substituted benzoic acid derivatives.

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, using hydrogen gas as the reductant. google.com This method is widely used due to its high efficiency and the clean nature of the reaction, often producing water as the only byproduct.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) (-NHOH) or a nitroso (-NO) group. For instance, the degradation pathway of some nitroaromatic compounds in microorganisms involves the reduction of a nitrobenzoate to a hydroxylaminobenzoate. nih.gov

| Transformation | Reagents/Catalyst | Product Functional Group | Reference |

| Complete Reduction | H₂, Pd/C (or Pt/C, Raney Ni) | Amino (-NH₂) | google.com |

| Partial Reduction | Controlled reducing agents/enzymes | Hydroxylamine (-NHOH) | nih.gov |

Halogen Exchange and Other Substituent Modifications

The bromine atom on the aromatic ring can be replaced or modified using organometallic intermediates or catalyzed coupling reactions.

Halogen-Metal Exchange: The bromo substituent can be converted into an organometallic species, typically an organolithium or Grignard reagent. This is often achieved by reacting the bromo-compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures. researchgate.net The resulting aryllithium intermediate is a powerful nucleophile that can react with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce new functional groups. researchgate.netrsc.org

Catalytic Coupling Reactions: The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For example, a related process involves the copper-catalyzed reaction of a 2-halo-6-nitrobenzoic acid with ammonia (B1221849) to produce 2-amino-6-nitrobenzoic acid, demonstrating the replacement of a halogen with an amino group. google.com

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can benefit significantly from these principles.

Development of Environmentally Benign Synthetic Routes

The development of greener synthetic pathways focuses on improving reaction conditions, using less toxic solvents, and reducing waste. For example, the synthesis of a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves a nitration step followed by a reduction. google.com While nitration often requires harsh acidic conditions, subsequent steps can be made greener. The choice of solvents and reagents is critical. The use of water as a solvent where possible and the replacement of hazardous reagents with more benign alternatives are key considerations in developing environmentally friendly routes.

Catalytic Approaches in this compound Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy, lower energy consumption, and reduced waste.

Catalytic Reduction: As mentioned, the reduction of the nitro group is efficiently carried out using catalytic hydrogenation. google.com This method is preferable to stoichiometric reducing agents (like tin or iron in acidic media) which generate large amounts of metallic waste. The catalysts (e.g., Pd/C, Pt/C) are highly efficient, can be used in small quantities, and are often recyclable. google.com

Copper-Catalyzed Reactions: Copper catalysts have been employed for aminolysis reactions to replace halogens on nitrobenzoic acids. google.com These catalysts can operate under mild conditions, reducing the energy requirements and the need for harsh reagents, thereby providing a more sustainable synthetic option. google.com

| Green Chemistry Approach | Example Reaction | Catalyst/Reagent | Benefit | Reference |

| Catalytic Hydrogenation | Nitro group reduction | Pd/C, Pt/C, or Raney Ni | High efficiency, clean byproduct (water), catalyst recyclability | google.com |

| Catalyzed Nucleophilic Substitution | Halogen replacement by amine | Copper catalyst | Milder reaction conditions, reduced equipment needs | google.com |

Solvent Selection and Waste Minimization Strategies

The synthesis of this compound, a specialized chemical intermediate, necessitates careful consideration of solvent selection and waste minimization strategies to ensure process efficiency, product purity, and environmental responsibility. The choice of solvent is critical as it can significantly influence reaction rates, yields, and the ease of product isolation. Concurrently, minimizing waste is a key principle of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.

Solvent Selection in Synthesis and Purification

The selection of an appropriate solvent system is paramount in the synthetic pathway of this compound and its subsequent purification. The ideal solvent should effectively dissolve the reactants, be inert to the reaction conditions, and facilitate product crystallization for high-purity isolation.

One documented synthesis route for this compound involves the reaction of 5-bromo-7-nitroindoline-2,3-dione with hydrogen peroxide in an aqueous solution of sodium hydroxide. chemicalbook.com In this case, water serves as the primary solvent, which is an environmentally benign and cost-effective choice. The reaction proceeds at a controlled temperature, and the product is precipitated by acidifying the aqueous mixture. chemicalbook.com

For related transformations, such as the synthesis of other substituted aminobenzoic acids, a variety of organic solvents are employed. For instance, the reduction of a nitro group to an amine in similar structures can be carried out in solvents like ethanol (B145695) or tetrahydrofuran (THF). prepchem.comchemicalbook.com The synthesis of 2-amino-5-chlorobenzoic acid from 5-chloro-2-nitrobenzoic acid has been achieved using ethanol as the solvent with a Raney nickel catalyst. chemicalbook.com In another example, the preparation of 2-amino-3,5-dibromobenzaldehyde (B195418) from o-nitrobenzaldehyde utilizes a mixed solvent system of ethanol and water.

The purification of benzoic acid derivatives, including the target compound, often relies on recrystallization. The choice of solvent for recrystallization is guided by the principle that the compound should have high solubility in the hot solvent and low solubility in the cold solvent. alfa-chemistry.com For benzoic acid itself, a range of solvents have been found effective, including boiling water, aqueous acetic acid, benzene (B151609), and aqueous ethanol. stackexchange.com The recrystallization of 3-nitrobenzoic acid, a structurally related compound, can be performed using methanol. truman.edu

The following interactive table summarizes various solvents used in the synthesis and purification of this compound and related compounds, highlighting their roles and the context of their use.

| Compound | Process | Solvent System | Role of Solvent |

| This compound | Synthesis | Water | Reaction medium for oxidation of the starting material |

| 2-Amino-5-chlorobenzoic acid | Synthesis | Ethanol | Solvent for catalytic hydrogenation of the nitro group |

| 2-Amino-3,5-dibromobenzaldehyde | Synthesis | Ethanol/Water | Mixed solvent system for reduction and bromination |

| Benzoic acid | Recrystallization | Water, Aqueous Ethanol | Dissolves compound at high temperature for purification |

| 3-Nitrobenzoic acid | Recrystallization | Methanol | Solvent for purification by crystallization |

| 2-Amino-5-bromobenzoic acid | Synthesis (Reduction) | Tetrahydrofuran (THF) | Solvent for reduction of the carboxylic acid |

Waste Minimization Strategies

Minimizing waste in the production of this compound aligns with the principles of green chemistry, focusing on reducing the generation of hazardous substances and improving atom economy.

A key strategy for waste reduction is the optimization of reaction conditions to maximize yield and minimize the formation of by-products. In the synthesis of nitroaromatic compounds, the nitration of benzoic acid can lead to the formation of isomeric by-products such as 2-nitrobenzoic acid and 4-nitrobenzoic acid. wikipedia.org Careful control of reaction temperature and the nitrating agent can improve the regioselectivity of the reaction, thereby reducing the amount of unwanted isomers that would need to be separated and disposed of.

The use of catalytic processes is another effective approach to waste minimization. For example, the reduction of the nitro group is often carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org These catalytic methods are generally more environmentally friendly than stoichiometric reducing agents, such as iron powder in acidic media, which generate large amounts of iron sludge as a by-product.

Solvent recycling is also a crucial aspect of waste minimization. Solvents used in the reaction and purification steps, where feasible, can be recovered and reused in subsequent batches, reducing both the consumption of fresh solvent and the volume of solvent waste. google.com For instance, in the preparation of 2-amino-5-chlorobenzamide, it is noted that the solvent can be recycled, which reduces environmental pollution. google.com

Furthermore, adopting one-pot synthesis methodologies can significantly reduce waste by eliminating the need for intermediate work-up and purification steps, which in turn reduces solvent and energy consumption. While not specifically documented for this compound, the development of such a process would be a significant step towards a greener synthesis. A green synthesis method for brominated aromatic amines has been disclosed that avoids the use of volatile organic solvents and transition metal elements, using hydrobromic acid as the brominating agent and molecular oxygen as the oxidant. google.com

The following table outlines key waste minimization strategies applicable to the synthesis of this compound.

| Strategy | Description |

| Reaction Optimization | Fine-tuning of reaction parameters such as temperature, pressure, and stoichiometry to maximize the yield of the desired product and minimize the formation of by-products and unreacted starting materials. |

| Catalytic Methods | Employment of catalysts, for instance in hydrogenation steps, to replace stoichiometric reagents, thereby reducing the generation of inorganic waste streams. |

| Solvent Recycling | Recovery and reuse of solvents from reaction and purification steps to decrease overall solvent consumption and waste generation. |

| One-Pot Synthesis | Designing a synthetic route where multiple reaction steps are carried out in a single reaction vessel, avoiding intermediate isolation and purification, thus saving solvents and energy. |

| Use of Greener Reagents | Substituting hazardous reagents with more environmentally benign alternatives, such as using molecular oxygen as an oxidant in certain steps. |

By integrating careful solvent selection with robust waste minimization strategies, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for elucidating the electronic properties and reactivity of molecules. For a compound like 2-amino-5-bromo-3-nitrobenzoic acid, such studies would be invaluable in understanding the interplay of its functional groups.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a widely used computational method for predicting the electronic structure of molecules. While no specific DFT studies on this compound have been found, research on related compounds, such as 2-amino-5-bromobenzoic acid, has been conducted. slideshare.netdergipark.org.tr These studies offer insights into how the amino and bromo substituents influence the benzoic acid framework. The introduction of a nitro group, a strong electron-withdrawing group, at the 3-position would be expected to significantly modulate these properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap generally suggests higher reactivity. For this compound, the combined electron-donating effect of the amino group and the electron-withdrawing effects of the nitro and bromo groups would create a complex electronic environment. Theoretical studies on similar substituted benzoic acids demonstrate that such substituent effects are key determinants of the HOMO-LUMO gap.

Table 1: Expected Influence of Substituents on Molecular Orbitals of this compound

| Substituent | Position | Expected Electronic Effect | Influence on HOMO/LUMO |

| Amino (-NH2) | 2 | Electron-donating (mesomeric) | Raise HOMO energy |

| Nitro (-NO2) | 3 | Strong electron-withdrawing (mesomeric and inductive) | Lower LUMO energy |

| Bromo (-Br) | 5 | Electron-withdrawing (inductive), weak electron-donating (mesomeric) | Lower both HOMO and LUMO energies |

| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing (inductive) | Lower LUMO energy |

This table is based on established principles of physical organic chemistry, as direct computational data for the target molecule is unavailable.

The distribution of electron density within a molecule is described by its charge distribution and can be visualized using molecular electrostatic potential (MEP) surfaces. These surfaces map the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro group would be expected to create a significant region of positive potential (electron-poor), while the amino group would contribute to a region of negative potential (electron-rich). The interplay of all substituents would result in a complex and nuanced MEP surface.

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. acs.org While computationally more intensive than DFT, they can provide highly accurate predictions of molecular properties. A study on p-aminobenzoic acid utilized ab initio methods to investigate its structure and thermochemistry. researchgate.net Similar studies on this compound would be necessary to provide a benchmark for its predicted properties.

Time-Dependent DFT (TD-DFT) for Spectroscopic Interpretations

TD-DFT is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. youtube.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. Research on nitroaromatic compounds has shown that TD-DFT can be a valuable tool for interpreting their spectra, although the choice of functional can be critical for achieving accurate results, especially for charge-transfer states. nih.govqnl.qa A TD-DFT study of this compound would be required to theoretically predict its UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. While specific MD studies on this compound are not readily found, the principles of conformational analysis and intermolecular interactions can be inferred from research on similar compounds.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the carboxylic acid and amino groups to the benzene (B151609) ring. The presence of the bulky bromine atom and the nitro group introduces significant steric hindrance, which in turn restricts the number of stable conformations.

The functional groups on this compound—amino, bromo, nitro, and carboxylic acid—are all capable of participating in various intermolecular interactions, which are fundamental to the process of self-assembly.

Hydrogen bonding is expected to be a dominant force in the self-assembly of this molecule. The carboxylic acid groups can form strong hydrogen-bonded dimers, a common feature in many benzoic acid derivatives. Furthermore, the amino and nitro groups can participate in hydrogen bonding with neighboring molecules. In the crystal structure of the related 2-amino-5-nitrobenzoic acid, molecules form inversion dimers through O-H···O hydrogen bonds between the carboxylic acid groups, creating R2²(8) loops. These dimers are then linked by N-H···O and C-H···O hydrogen bonds. researchgate.net

The bromine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Studies on other brominated organic molecules have demonstrated that Br···O and Br···N interactions can play a significant role in directing crystal packing and self-assembly. For instance, research on brominated thiophene (B33073) derivatives has shown that Br···S interactions can induce highly ordered lamellar structures. rsc.org It is therefore plausible that the bromine atom in this compound contributes to the formation of specific, ordered supramolecular architectures.

The interplay of these various non-covalent interactions—hydrogen bonding, halogen bonding, and π-π stacking of the aromatic rings—will ultimately determine the final self-assembled structure.

Computational Prediction of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step processes of chemical reactions, including the identification of transient intermediate structures and the calculation of energy barriers.

The synthesis of this compound typically involves multiple steps, each with its own transition state. For instance, a common synthetic route might involve the nitration of a substituted bromobenzoic acid. Computational studies on the nitration of aromatic compounds can elucidate the structure and energy of the transition state for the addition of the nitronium ion (NO2+) to the aromatic ring. These calculations would likely show a high-energy intermediate, a Wheland intermediate or sigma complex, where the aromaticity of the ring is temporarily disrupted. The positions of the substituents (amino, bromo, and carboxyl groups) would significantly influence the stability of this transition state and thus the regioselectivity of the nitration.

Another key reaction step could be the introduction of the bromine atom via electrophilic bromination. Transition state analysis for this reaction would involve modeling the interaction of the aromatic ring with a source of electrophilic bromine. The electron-donating amino group and the electron-withdrawing nitro and carboxyl groups would have opposing effects on the activation energy of this step.

By mapping the potential energy surface of a reaction, computational methods can elucidate the most likely reaction pathway. For the synthesis of this compound, computational studies could compare different synthetic strategies to determine the most energetically favorable route.

For example, one could computationally model the reaction pathway starting from 2-aminobenzoic acid, followed by bromination and then nitration, and compare it to a pathway where nitration precedes bromination. The calculated activation energies for each step in the different pathways would provide valuable information for optimizing the synthesis. A plausible synthetic route involves the oxidation of 5-bromo-7-nitro-1H-indole-2,3-dione. chemicalbook.com Computational elucidation of this pathway would involve modeling the ring-opening of the dione (B5365651) under basic conditions with hydrogen peroxide.

Furthermore, computational studies can shed light on the role of catalysts in these reactions. For instance, in a copper-catalyzed N-arylation of a related bromo-aminobenzimidazole, computational analysis helped to understand the electronic properties and reactivity of the synthesized compounds. nih.gov Similar approaches could be applied to understand any catalyzed steps in the synthesis of this compound.

Nonlinear Optical (NLO) Properties from Computational Studies

Organic molecules with both electron-donating and electron-withdrawing groups attached to a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. This compound, with its amino (donor), nitro (acceptor), and bromo (weakly deactivating) groups on a benzene ring, is a candidate for possessing such properties.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. These calculations can determine the molecular hyperpolarizability (β), a key parameter that quantifies the second-order NLO response.

While no specific computational NLO studies on this compound have been found, research on analogous compounds provides a framework for understanding its potential NLO properties. For example, computational studies on other donor-acceptor substituted aromatic systems have shown that the magnitude of the hyperpolarizability is strongly dependent on the nature and relative positions of the donor and acceptor groups. The charge transfer between the amino and nitro groups across the benzene ring in this compound is expected to be a major contributor to its NLO response.

The bromine atom, while not as strong a modulator of electronic properties as the amino and nitro groups, can still influence the NLO response through its electron-withdrawing inductive effect and its ability to participate in intermolecular interactions that can lead to acentric crystal packing, a prerequisite for second-order NLO materials. Computational studies on other organic NLO materials have shown that such intermolecular interactions can significantly impact the bulk NLO properties of the material. bohrium.com

Crystallography and Solid State Research

Single Crystal X-ray Diffraction Analysis

As of the latest available data, a specific single crystal X-ray diffraction analysis for 2-Amino-5-bromo-3-nitrobenzoic acid has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structural analogs can provide significant insights into the potential molecular conformation, hydrogen bonding patterns, and supramolecular assembly of the title compound. The following sections discuss the crystallographic data of two such analogs: 2-Amino-5-nitrobenzoic acid and 2-Amino-3-nitrobenzoic acid.

The crystal structures of 2-Amino-5-nitrobenzoic acid and 2-Amino-3-nitrobenzoic acid have been determined by single crystal X-ray diffraction, revealing their unit cell parameters and crystal packing arrangements.

For 2-Amino-5-nitrobenzoic acid , the crystal system is monoclinic with the space group P2₁/c. researchgate.net The molecule is essentially planar. researchgate.net The crystal packing is characterized by inversion dimers formed through O-H···O hydrogen bonds. researchgate.net

The crystal data for 2-Amino-3-nitrobenzoic acid also shows a monoclinic system with the space group P2₁/c. researchgate.net The molecule is approximately planar. researchgate.net

A summary of the unit cell parameters for these two related compounds is provided in the table below.

| Parameter | 2-Amino-5-nitrobenzoic acid researchgate.net | 2-Amino-3-nitrobenzoic acid researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 3.7026 (3) | 9.0231 (3) |

| b (Å) | 17.4638 (16) | 7.4338 (2) |

| c (Å) | 11.6953 (10) | 11.0392 (4) |

| β (°) | 92.210 (7) | 92.114 (1) |

| V (ų) | 755.67 (11) | 739.96 (4) |

| Z | 4 | 4 |

| Temperature (K) | 296 | 100 |

In the solid state, molecules of aminonitrobenzoic acids are interconnected by a network of hydrogen bonds, which dictates their supramolecular assembly.

In the crystal structure of 2-Amino-5-nitrobenzoic acid , an intramolecular N-H···O hydrogen bond forms an S(6) ring motif. researchgate.net The molecules form inversion dimers through pairs of O-H···O hydrogen bonds, creating R²₂(8) loops. researchgate.net These dimers are further linked by intermolecular N-H···O and C-H···O hydrogen bonds, resulting in the formation of R³₃(16)R²₁(6) motifs. researchgate.net

For 2-Amino-3-nitrobenzoic acid , the molecular structure is stabilized by intramolecular N-H···O hydrogen bonds, which also generate S(6) ring motifs. researchgate.net In the crystal, the molecules are linked by intermolecular N-H···O, O-H···O, and C-H···O hydrogen bonds, forming a three-dimensional network. researchgate.net

Based on these analogs, it is highly probable that this compound would also exhibit extensive intra- and intermolecular hydrogen bonding involving the amino, nitro, and carboxylic acid functional groups, leading to complex supramolecular architectures. The presence of the bromine atom may introduce additional weak halogen bonding interactions, further influencing the crystal packing.

The conformation of the molecules in the solid state is a critical aspect of their crystal structure. For both 2-Amino-5-nitrobenzoic acid and 2-Amino-3-nitrobenzoic acid , the entire molecule is reported to be essentially planar. researchgate.netresearchgate.net This planarity is a common feature in many benzoic acid derivatives and is often stabilized by intramolecular hydrogen bonds and the electronic effects of the substituents on the benzene (B151609) ring. It is therefore reasonable to predict that this compound would also adopt a largely planar conformation in the solid state.

Polymorphism and Cocrystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, and cocrystallization, the formation of a crystalline structure containing two or more different molecular species, are crucial areas of solid-state research, particularly in the pharmaceutical industry.

There are no specific studies on the polymorphism of this compound reported in the surveyed literature. However, studies on related molecules like p-aminobenzoic acid and p-nitrobenzoic acid have revealed the existence of multiple polymorphic forms, which exhibit significant differences in their mechanical properties. rsc.org This suggests that this compound may also be capable of forming different polymorphs under various crystallization conditions. The identification and characterization of such forms would require systematic screening using techniques like differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and single-crystal X-ray diffraction.

The formation of different polymorphs or cocrystals is highly dependent on the crystallization conditions, such as the choice of solvent, temperature, and cooling rate. For instance, the formation of cocrystals of other benzoic acid derivatives has been shown to be influenced by the pKa of the coformer and the solvent used during crystallization. veranova.com While no cocrystallization studies have been specifically performed on this compound, its hydrogen bonding capabilities make it a potential candidate for forming cocrystals with other molecules. veranova.com Experimental screening would be necessary to explore this possibility and to understand how different crystallization conditions might lead to various solid forms. veranova.com

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed in solid-state chemistry and materials science to identify crystalline phases, determine crystal structures, and assess sample purity. This non-destructive method relies on the scattering of X-rays by the regular arrangement of atoms within a crystalline solid. When a monochromatic X-ray beam irradiates a powdered or polycrystalline sample, diffraction occurs at specific angles determined by the material's crystal lattice, governed by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of a specific crystalline compound, characterized by a series of peaks with distinct positions (2θ angles) and relative intensities.

The primary application of PXRD in the context of a compound like this compound is for phase identification. Each crystalline solid possesses a unique atomic arrangement and, consequently, a unique powder diffraction pattern. By comparing the experimentally obtained PXRD pattern of a synthesized batch with a reference pattern from a database or a pattern calculated from single-crystal X-ray diffraction data, one can unequivocally confirm the identity of the crystalline phase. This is crucial for quality control in manufacturing processes and for ensuring the material under investigation is the correct polymorph, as different crystalline forms of the same compound can exhibit varied physical and chemical properties.

Despite a thorough search of available scientific literature, specific experimental or calculated powder X-ray diffraction data for this compound has not been reported. Crystallographic studies have been conducted on analogous compounds, such as 2-amino-5-nitrobenzoic acid, for which single-crystal X-ray diffraction has elucidated its monoclinic crystal system. Current time information in Bangalore, IN. In a typical research workflow, after determining the single-crystal structure, a theoretical PXRD pattern would be calculated. Any synthesized bulk powder of the compound would then be analyzed by PXRD, and its experimental pattern would be matched against the theoretical one to confirm phase purity.

To illustrate the nature of data obtained from a PXRD experiment, a hypothetical data table for a crystalline organic compound is presented below. This table showcases the typical information derived from a diffraction pattern, including the diffraction angle (2θ), the d-spacing (the distance between atomic planes in the crystal lattice), and the relative intensity of the diffraction peaks.

Hypothetical Powder X-ray Diffraction Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 100 |

| 18.7 | 4.74 | 60 |

| 21.1 | 4.21 | 75 |

| 23.5 | 3.78 | 50 |

| 25.9 | 3.44 | 30 |

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each functional group has a characteristic vibrational frequency, making FT-IR an excellent method for functional group identification.

O-H Stretching: The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3300-2500 cm⁻¹.

N-H Stretching: The amino group (NH₂) exhibits two bands: an asymmetric stretching vibration and a symmetric stretching vibration, usually in the 3500-3300 cm⁻¹ range.

C=O Stretching: The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band between 1760-1690 cm⁻¹.

NO₂ Stretching: The nitro group shows two distinct stretching vibrations: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is expected in the far-infrared region, typically between 680-515 cm⁻¹.

The following table presents observed FT-IR frequencies for the analogous compound 2-amino-5-bromobenzoic acid, which helps in understanding where some of these functional group vibrations might appear. indexcopernicus.com

| Frequency (cm⁻¹) | Assignment (for 2-amino-5-bromobenzoic acid) | Functional Group |

| 3481 | Asymmetric stretching of NH₂ | Amino |

| 3371 | Symmetric stretching of NH₂ | Amino |

| 1674 | C=O stretching | Carbonyl (Carboxylic Acid) |

| 1419 | O-H in-plane bending | Carboxylic Acid |

| 665 | C-Br stretching | Bromo |

This data is for the related compound 2-amino-5-bromobenzoic acid and is provided for illustrative purposes.

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations.

Similar to FT-IR, specific experimental Raman data for 2-Amino-5-bromo-3-nitrobenzoic acid is not available in the provided search results. However, studies on the related compound 2-amino-5-bromobenzoic acid have been performed. indexcopernicus.comarchive.org Raman spectra would be expected to show signals corresponding to the aromatic ring vibrations and the symmetric stretch of the nitro group. For 2-amino-5-bromobenzoic acid, the FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ range. indexcopernicus.com

The table below shows key FT-Raman signals for the analogous compound 2-amino-5-bromobenzoic acid. indexcopernicus.com

| Frequency (cm⁻¹) | Assignment (for 2-amino-5-bromobenzoic acid) | Functional Group |

| 3481 | Asymmetric stretching of NH₂ | Amino |

| 3370 | Symmetric stretching of NH₂ | Amino |

| 1618 | Scissoring/bending of NH₂ | Amino |

| 1240 | C-N stretching | Amino |

| 665 | C-Br stretching | Bromo |

This data is for the related compound 2-amino-5-bromobenzoic acid and is provided for illustrative purposes.

Modern spectroscopic analysis often combines experimental data with computational methods, such as Density Functional Theory (DFT), for more accurate vibrational assignments. indexcopernicus.com DFT calculations can predict the optimized molecular geometry and the vibrational frequencies of a molecule in its ground state. mdpi.com

The standard procedure involves:

Calculating the optimized molecular structure using a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). indexcopernicus.comnih.gov

Performing a harmonic vibrational frequency calculation on the optimized geometry to yield theoretical IR and Raman frequencies and intensities. indexcopernicus.com

Applying a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational method. nih.gov

Comparing the scaled theoretical spectra with the experimental FT-IR and FT-Raman spectra.

This correlation allows for a detailed and reliable assignment of each experimental band to a specific molecular vibration. While this methodology is well-established for similar molecules like 2-amino-5-bromobenzoic acid, specific computational studies for this compound were not found in the search results. indexcopernicus.comarchive.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. For this compound, the ¹H NMR spectrum would show signals for the amine (NH₂), aromatic (Ar-H), and carboxylic acid (COOH) protons.

Experimental data has been reported from the synthesis of the compound, as detailed in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.84 | Broad Singlet | 2H | NH₂ (Amino) |

| 8.59 | Singlet | 1H | Ar-H |

| 8.37 | Singlet | 1H | Ar-H |

Solvent: DMSO-d6, Frequency: 400 MHz.

The spectrum shows a broad singlet at 8.84 ppm, integrating to two protons, which is characteristic of an amino group. Two singlets are observed in the aromatic region at 8.59 and 8.37 ppm, each integrating to one proton. These correspond to the two non-equivalent protons on the benzene (B151609) ring. The carboxylic acid proton is not observed, which is common in DMSO-d6 due to chemical exchange with residual water in the solvent.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

Specific experimental or predicted ¹³C NMR data for this compound is not available in the cited literature. guidechem.com However, based on its structure, seven distinct signals would be expected, one for each carbon atom in the molecule:

Carboxylic Acid Carbon (C=O): Typically found in the 165-185 ppm range.

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (approximately 100-150 ppm). The chemical shifts would be influenced by the attached substituents (-NH₂, -Br, -NO₂, -COOH). For instance, the carbon attached to the electron-withdrawing nitro group would be shifted downfield, while the carbon attached to the electron-donating amino group would be shifted upfield relative to unsubstituted benzene.

A detailed analysis would require either experimental data or computational predictions, which were not found in the provided search results.

Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for the definitive assignment of the structure of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between atoms.

A published ¹H NMR spectrum of this compound in DMSO-d6 shows signals at δ 8.84 (broad singlet, 2H), 8.59 (singlet, 1H), and 8.37 (singlet, 1H). chemicalbook.com The broad singlet at 8.84 ppm can be attributed to the two protons of the amino group (-NH₂). The two singlets at 8.59 and 8.37 ppm correspond to the two aromatic protons. The lack of splitting (singlets) for the aromatic protons is due to their para positioning with respect to each other, resulting in a negligible coupling constant.

To definitively assign the aromatic protons and the quaternary carbons, 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this case, since the aromatic protons are not coupled, no cross-peaks would be expected between them. This would confirm their isolated nature on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the carbons attached to the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons). For instance, the aromatic protons would show correlations to the carboxyl carbon, the carbon bearing the nitro group, the carbon bearing the bromine atom, and the carbon bearing the amino group, thus confirming the substitution pattern. The amino protons could also show correlations to the adjacent carbons.

Based on the known structure, the following table outlines the expected 2D NMR correlations.

| Proton (¹H) Signal | Expected HMBC Correlations (to ¹³C) |

| Aromatic H (at C4) | C2, C6, C5, COOH |

| Aromatic H (at C6) | C2, C4, C5, COOH |

| Amino H (-NH₂) | C2, C3 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₅BrN₂O₄), the calculated molecular weight is 261.03 g/mol . chemicalbook.comguidechem.com

In a mass spectrum, the presence of bromine is readily identifiable due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z).

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of aromatic carboxylic acids, nitro compounds, and halogenated aromatic compounds. Common fragmentation patterns would likely include:

Loss of a hydroxyl radical (-OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of a carboxyl group (-COOH): Decarboxylation is another typical fragmentation pathway for benzoic acid derivatives.

Loss of the nitro group (-NO₂): Aromatic nitro compounds can lose the nitro group.

Loss of bromine radical (-Br): Cleavage of the carbon-bromine bond.

The expected major fragments and their corresponding m/z values are detailed in the table below.

| Fragment | Lost Neutral Fragment | Expected m/z |

| [M-OH]⁺ | •OH | 243/245 |

| [M-COOH]⁺ | •COOH | 216/218 |

| [M-NO₂]⁺ | •NO₂ | 215/217 |

| [M-Br]⁺ | •Br | 182 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be influenced by the benzene ring and its substituents: the carboxyl group (-COOH), the amino group (-NH₂), the nitro group (-NO₂), and the bromine atom (-Br). Both the amino and carboxyl groups are auxochromes that can modify the absorption of the benzene chromophore, while the nitro group is a strong chromophore itself.

For comparison, p-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The presence of the electron-withdrawing nitro group and the bromine atom in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to p-aminobenzoic acid, moving them to longer wavelengths. This is due to the extension of the conjugated system and the electronic interactions between the substituents.

The expected electronic transitions and their approximate absorption regions are listed below.

| Transition Type | Chromophore | Expected λmax Region (nm) |

| π → π | Substituted Benzene Ring | 250 - 350 |

| n → π | Nitro Group (-NO₂) | 300 - 400 |

| n → π* | Carboxyl Group (-COOH) | 200 - 220 |

Advanced Research Applications and Potentials

Medicinal Chemistry and Biological Activity Studies

The exploration of 2-Amino-5-bromo-3-nitrobenzoic acid in medicinal chemistry is primarily centered on its role as a precursor or scaffold for generating a diverse array of derivatives with potential therapeutic value. The electronic properties conferred by the electron-withdrawing nitro group and the halogen substituent, combined with the reactive amino and carboxylic acid functionalities, make it an ideal starting material for chemical synthesis.

As a Scaffold for Drug Discovery

In the realm of drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of new compounds. This compound serves as a valuable scaffold due to its inherent chemical functionalities that allow for modification and elaboration. This enables medicinal chemists to systematically alter the structure to optimize biological activity, selectivity, and pharmacokinetic properties.

One of the most notable applications of this compound as a scaffold is in the synthesis of substituted quinoxaline (B1680401) derivatives. nih.gov Quinoxalines are a class of heterocyclic compounds known for their broad spectrum of biological activities, and using this compound as a starting material provides a direct route to highly functionalized versions of these molecules.

While direct studies on the antimicrobial properties of this compound are not extensively documented, research into related compounds highlights the potential of its structural motifs. The presence of both a nitro group and a halogen on an aromatic ring is a feature found in several classes of potent antimicrobial agents. nih.govencyclopedia.pub

For instance, studies on nitrated pyrrolomycins have shown that the presence of nitro groups enhances antibacterial activity. encyclopedia.pub Similarly, research on other halogenated and nitrated aromatic compounds has demonstrated significant antibacterial and antifungal effects. For example, certain nitro-substituted benzothiazole (B30560) derivatives have shown potent activity against Pseudomonas aeruginosa. researchgate.net Furthermore, flavonoid derivatives featuring both bromo and nitro substituents have been synthesized and tested, revealing that these groups significantly influence their antimicrobial properties. researchgate.net These findings suggest that derivatives of this compound are promising candidates for future antimicrobial drug discovery programs.

Table 1: Antimicrobial Activity of Structurally Related Bromo-Nitro Compounds

| Compound Class | Test Organism | Activity Measure (MIC/Zone of Inhibition) |

|---|---|---|

| Nitro-substituted Pyrrolomycins | S. aureus | 20 μM encyclopedia.pub |

| Nitro-substituted Pyrrolomycins | P. aeruginosa | 30 μM encyclopedia.pub |

| 6-Bromo-8-nitroflavone | Pathogenic Bacteria | Significant Inhibitory Effects researchgate.net |

This table presents data from compounds that are structurally related to this compound to illustrate the potential antimicrobial activity of this chemical class.

The 2-aminobenzoic acid (anthranilic acid) core of the title compound is a well-established scaffold in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org The fenamate class of NSAIDs, which includes mefenamic acid, is based on this structure. wikipedia.org Research has shown that various derivatives of 2-aminobenzoic acid can be synthesized to yield potent anti-inflammatory and analgesic agents. nih.gov

Studies on these derivatives have demonstrated significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema assay. researchgate.net For example, certain 2-aminobenzothiazole (B30445) derivatives have shown a high percentage of edema inhibition, comparable to standard drugs like Diclofenac. researchgate.net Although direct testing of this compound derivatives for anti-inflammatory activity is a subject for future research, the foundational role of the anthranilic acid moiety suggests a high potential for this class of compounds. researchgate.net

Table 2: Anti-inflammatory Activity of Structurally Related 2-Aminobenzoic Acid Derivatives

| Compound Series | Animal Model | Result (% Inhibition of Edema) | Reference Drug |

|---|---|---|---|

| 2-Aminobenzothiazole Derivatives (AK 1a) | Carrageenan-induced rat paw edema | 71.70% | Diclofenac (89.74%) researchgate.net |

| 2-Aminobenzothiazole Derivatives (AK 1b) | Carrageenan-induced rat paw edema | 79.40% | Diclofenac (89.74%) researchgate.net |

This table showcases the anti-inflammatory potential of derivatives based on the 2-aminobenzoic acid scaffold, which is the core of this compound.

A significant and well-documented application of this compound is in the field of oncology research, specifically as a key reactant in the synthesis of inhibitors for the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3). nih.govnih.gov PFKFB3 plays a critical role in promoting the high rate of glycolysis observed in many cancer cells, a phenomenon known as the "Warburg effect". nih.gov By inhibiting PFKFB3, the energy supply to cancer cells can be disrupted, making it an attractive target for anticancer therapy.

Researchers have successfully used this compound to synthesize N-aryl 6-aminoquinoxaline (B194958) derivatives, which have demonstrated potent inhibition of PFKFB3. researchgate.netnih.gov These quinoxaline-based inhibitors have shown low nanomolar activity in biochemical assays and have been identified as suitable leads for further development into in vivo evaluation. researchgate.netnih.gov The anticancer potential of quinoxaline derivatives, in general, has been widely reported against various cancer cell lines, including breast, lung, and colon cancer. ekb.eg

Table 3: Anticancer Activity of Quinoxaline Derivatives

| Quinoxaline Derivative | Cancer Cell Line | Activity Measure (IC₅₀) |

|---|---|---|

| Compound 1 | MCF7 (Breast) | 2.2 nM ekb.eg |

| Compound 1 | A549 (Lung) | 2.7 nM ekb.eg |

| N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine | HCT116 (Colon) | 0.49 μM (cellular F-2,6-BP production) researchgate.net |

This table provides examples of the anticancer activity of quinoxaline derivatives, a class of compounds that can be synthesized from this compound.

The research into the anticancer potential of this compound derivatives is intrinsically linked to enzyme inhibition. The primary target identified for the quinoxaline derivatives synthesized from this compound is PFKFB3. nih.gov The inhibition of this enzyme's kinase activity prevents the formation of fructose-2,6-bisphosphate, which is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. researchgate.netnih.gov

The development of these inhibitors is a key area of focus. For example, N-aryl 6-aminoquinoxaline derivatives have been synthesized and shown to have IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range against PFKFB3. researchgate.netnih.gov This high potency and the crucial role of PFKFB3 in cancer metabolism underscore the importance of this compound as a scaffold for designing novel and specific enzyme inhibitors.

Table 4: PFKFB3 Enzyme Inhibition Data for Quinoxaline Derivatives

| Compound | Enzyme Target | Enzymatic Inhibition (IC₅₀) |

|---|---|---|

| Quinoxaline Derivative (Compound 4) | PFKFB3 | 6.7 nM nih.gov |

| DOTA-conjugated quinoxaline (Compound 5) | PFKFB3 | 12.5 nM nih.gov |

This table details the potent enzyme-inhibiting activity of quinoxaline derivatives synthesized using scaffolds related to this compound.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the rational design of new drugs. For the derivatives of this compound, the proposed mechanisms are tied to their intended biological activities.

Anticancer Mechanism: The primary mechanism of anticancer action for the quinoxaline derivatives is the direct inhibition of the PFKFB3 enzyme. By blocking the ATP-binding site or the substrate-binding site of the enzyme, these inhibitors reduce the level of fructose-2,6-bisphosphate, leading to a decrease in glycolytic flux and subsequent energy starvation and reduced proliferation of cancer cells. researchgate.net

Potential Antimicrobial Mechanism: Based on studies of other nitroaromatic compounds, a likely mechanism of antimicrobial action involves the reduction of the nitro group within the microbial cell. nih.gov This process can generate reactive nitroso and other radical species that are toxic to the cell, causing damage to critical macromolecules such as DNA and proteins, ultimately leading to cell death. nih.gov

Potential Anti-inflammatory Mechanism: For potential anti-inflammatory derivatives, the mechanism is hypothesized to be similar to that of other fenamate NSAIDs. wikipedia.org This involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, the synthesis of prostaglandins—key mediators of pain, inflammation, and fever—is prevented. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. This compound serves as a valuable starting point for SAR studies due to its multiple points for chemical diversification. Researchers can systematically modify the amino, bromo, and nitro groups, as well as the carboxylic acid moiety, to understand their individual and collective contributions to biological efficacy.

A notable application of this compound is in the synthesis of substituted quinoxaline derivatives that act as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). guidechem.comchemicalbook.com PFKFB3 is a key enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells. By using this compound as a reactant, scientists can create a library of quinoxaline compounds with varying substituents. guidechem.comchemicalbook.com The biological evaluation of these derivatives helps in elucidating the specific structural features required for potent and selective inhibition of PFKFB3. This knowledge is instrumental in the design of next-generation anticancer agents that target tumor metabolism.

Derivatives as Ligands in Metal Complexes for Biological Applications

The field of bioinorganic chemistry has demonstrated that the coordination of organic ligands to metal ions can lead to the development of novel therapeutic agents with enhanced biological activities compared to the free ligands. mdpi.comresearchgate.net Derivatives of this compound are excellent candidates for the synthesis of such metal complexes. The presence of the amino and carboxylic acid groups provides potential coordination sites for metal ions, while the bromo and nitro groups can modulate the electronic properties and steric hindrance of the resulting complexes. mdpi.com

The synthesis of metal chelates involving derivatives of this compound typically involves the reaction of the organic ligand with a suitable metal salt in an appropriate solvent. researchgate.net Various transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), can be used to form these complexes. mdpi.com The resulting metal chelates can be characterized using a range of spectroscopic and analytical techniques, including:

FT-IR Spectroscopy: To identify the coordination of the metal ion to the ligand by observing shifts in the vibrational frequencies of the amino and carboxylate groups.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and to gain insights into its geometry.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Elemental Analysis: To confirm the empirical formula of the synthesized chelate.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and the oxidation state of the metal ion.

X-ray Crystallography: To elucidate the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry. nih.gov

These characterization techniques are crucial for establishing the structure of the metal chelates, which is a prerequisite for understanding their biological activity.

The formation of metal complexes with derivatives of this compound can lead to a significant enhancement of their biological efficacy. This can be attributed to several factors:

Increased Lipophilicity: Chelation can increase the lipophilicity of the organic ligand, facilitating its transport across biological membranes and enhancing its cellular uptake.

Synergistic Effects: The combined action of the metal ion and the organic ligand can result in a synergistic effect, where the biological activity of the complex is greater than the sum of the activities of its individual components. mdpi.com

Modified Redox Potentials: The coordination of the ligand to the metal ion can alter the redox potential of the metal, which can be crucial for its biological activity, particularly in the context of anticancer and antimicrobial agents.

Targeted Delivery: The metal complex may have a higher affinity for specific biological targets, such as DNA or enzymes, compared to the free ligand.

Nitro-containing ligands and their corresponding metal complexes have been extensively studied for their antimicrobial and anticancer activities. mdpi.comresearchgate.net For instance, coordination compounds based on nitrobenzoic acid derivatives have shown promising results against various bacterial and fungal strains, as well as cancer cell lines. mdpi.com It is therefore anticipated that metal complexes of this compound derivatives will exhibit enhanced biological profiles, making them attractive candidates for further investigation as novel therapeutic agents.

Material Science Applications

Beyond its applications in the life sciences, this compound also holds potential as a versatile building block in the field of material science. The presence of multiple functional groups allows for its incorporation into polymeric structures and the formation of well-defined supramolecular architectures.

Precursor in Polymer Synthesis

The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it a suitable monomer for the synthesis of various polymers through polycondensation reactions. The resulting polymers, such as aromatic polyamides or polyimides, could possess unique properties conferred by the bromo and nitro substituents. For example, the presence of the nitro group could enhance the thermal stability and flame retardancy of the polymer, while the bromine atom could be a site for further post-polymerization modifications.

The synthesis of high-performance polymers with tailored properties is an active area of research, and the incorporation of monomers like this compound could lead to the development of new materials for a range of applications, including electronics, aerospace, and high-temperature coatings.

Role in Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The functional groups on this compound are all capable of participating in these interactions.

The carboxylic acid group can form strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor.

The amino group is also a potent hydrogen bond donor.

The nitro group can act as a hydrogen bond acceptor.

The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

The bromine atom can engage in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering.

The interplay of these various non-covalent interactions can be harnessed to direct the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. The study of the crystal structure of related aminonitrobenzoic acids has revealed the formation of intricate hydrogen-bonding networks. researchgate.netresearchgate.net The ability to control the formation of these supramolecular structures is of fundamental importance for the development of new materials with tunable properties, such as porous materials for gas storage, crystalline catalysts, and nonlinear optical materials.

Analytical Chemistry Applications

This compound is a specialized aromatic compound that serves important functions in the field of analytical chemistry. Its unique structure, featuring an amine group, a bromine atom, and a nitro group attached to a benzoic acid core, makes it a valuable tool in both synthetic and analytical processes.

Use as a Reagent in Organic Synthesis

This compound is primarily utilized as a synthetic intermediate or building block in the creation of more complex organic molecules. cymitquimica.comechemi.com Its multifunctionality allows it to be a precursor in the synthesis of various heterocyclic compounds and other complex structures.

One notable application is in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. google.comgoogle.com DHODH is a therapeutic target in the treatment of certain diseases, and this benzoic acid derivative serves as a starting material for creating molecules that can inhibit its activity. google.comgoogle.com The synthesis often involves protective group chemistry, where the functional groups of the acid are temporarily modified to allow for specific reactions at other sites of the molecule. google.com The resulting complex structures are then tested for their biological activity. google.comgoogle.com

The compound's reactivity makes it suitable for constructing heterocyclic rings. For example, it can undergo cyclization reactions, such as in the presence of acetic acid under reflux, to form new ring systems that are core components of various biologically active compounds. google.com Organic synthesis procedures often use related benzoic acid derivatives as starting materials to produce other chemical intermediates. For instance, the reduction of a related benzoic acid using a reagent like lithium aluminum hydride can yield an amino benzyl (B1604629) alcohol, which is then further oxidized to produce an aldehyde. orgsyn.org These transformations highlight the utility of substituted benzoic acids as versatile reagents.

Table 1: Selected Synthetic Applications

| Product Class | Application/Significance | Reference |

|---|---|---|

| Dihydroorotate Dehydrogenase Inhibitors | Therapeutic agents for various diseases | google.comgoogle.com |

| Heterocyclic Compounds | Core structures in medicinal chemistry | google.com |

Chromatographic Standards

In analytical chemistry, the purity and identity of compounds are critical. This compound is used as a reference material or standard in various chromatographic techniques. americanchemicalsuppliers.commyskinrecipes.com

It is available commercially as a high-purity, reagent-grade material, which is essential for its use as a standard. americanchemicalsuppliers.com In techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), reference standards are necessary for the qualitative and quantitative analysis of complex mixtures. bldpharm.comjustdial.com

The compound can be used as an impurity standard. americanchemicalsuppliers.com During the synthesis of pharmaceutical compounds or other fine chemicals, structurally related impurities can form. Analytical methods must be able to detect and quantify these impurities to ensure the safety and efficacy of the final product. By using this compound as a standard, analysts can develop and validate chromatographic methods to identify it as a potential impurity in a related synthesis.

The development of such analytical methods involves selecting the appropriate column, mobile phase, and detection settings. For example, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid modifier can be used to separate similar nitropyridine compounds. sielc.com This method can be scaled for preparative separation to isolate impurities or adapted for fast UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Table 2: Analytical and Chromatographic Data

| Property | Value/Information | Reference |

|---|---|---|

| CAS Number | 58580-07-7 | sigmaaldrich.com |

| Molecular Formula | C7H5BrN2O4 | nih.gov |

| Molecular Weight | 261.03 g/mol | sigmaaldrich.com |

| Common Analytical Techniques | HPLC, UPLC, LC-MS, NMR | bldpharm.comjustdial.com |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry. nih.gov These technologies can accelerate the design and optimization of novel compounds by predicting their properties and biological activities. youtube.comresearchgate.net For a molecule like 2-Amino-5-bromo-3-nitrobenzoic acid, AI algorithms could be employed to:

Predict Bioactivity: By analyzing its structural features, ML models can predict potential biological targets and efficacy. youtube.com

Optimize Derivatives: Generative models can propose novel derivatives with enhanced properties, such as increased potency or reduced toxicity. youtube.com

Streamline Synthesis: AI can assist in devising the most efficient synthetic routes, saving time and resources.

The integration of AI is not merely an evolutionary step but a disruptive technology that will fundamentally alter the workflow of medicinal chemists, enabling faster and more cost-effective drug discovery. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Substituted benzoic acids have shown promise in targeting a range of biological pathways. nih.govnih.gov Future research on this compound should extend beyond its current applications to explore new therapeutic possibilities.

Table 1: Potential Therapeutic Areas for Substituted Benzoic Acid Derivatives

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Anti-apoptotic proteins (e.g., Mcl-1, Bfl-1) nih.gov | Many cancers overexpress these proteins for survival. nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase, Carbonic Anhydrases nih.gov | Inhibition of these enzymes is a strategy for treating Alzheimer's disease. nih.gov |

| Infectious Diseases | Bacterial enzymes (e.g., Serine Acetyltransferase) mdpi.com | Targeting essential bacterial pathways can lead to new antibiotics. mdpi.com |